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Compound of Interest

Compound Name: 7-Methylchroman-4-one

Cat. No.: B099835

For researchers, scientists, and professionals in drug development, 7-Methylchroman-4-one
is a heterocyclic compound of significant interest. As a derivative of the chroman-4-one
scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery. This
technical guide provides an in-depth overview of its chemical properties, synthesis, and its role
as a modulator of key biological pathways.

Core Compound Data

Here are the fundamental chemical identifiers for 7-Methylchroman-4-one:

Identifier Value

CAS Number 18385-69-8

Molecular Formula C10H1002

Molecular Weight 162.19 g/mol

IUPAC Name 7-methyl-2,3-dihydrochromen-4-one

Synthesis and Experimental Protocols

The synthesis of 7-Methylchroman-4-one and its derivatives often involves the cyclization of a
corresponding phenolic precursor. While specific protocols for the 7-methyl derivative can be
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adapted from general methods for chroman-4-ones, a representative synthesis is outlined
below, based on established methodologies for similar structures.

General Synthesis of Chroman-4-ones

A common and efficient method for synthesizing the chroman-4-one scaffold is through an
intramolecular oxa-Michael addition, which follows a base-promoted crossed aldol
condensation.

Materials:

o Appropriate 2'-hydroxyacetophenone precursor
e Relevant aldehyde

« Ethanol (EtOH)

o Diisopropylamine (DIPA)

e Dichloromethane (CH2Cl2)

e Sodium hydroxide (NaOH), 10% aqueous solution
e Hydrochloric acid (HCI), 1 M aqueous solution
e Brine

e Magnesium sulfate (MgSQOa)

« Silica gel for column chromatography
Procedure:

o To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the
corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

o Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

 After cooling, dilute the mixture with dichloromethane.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCI, water,
and finally brine.

» Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
chroman-4-one derivative.[1][2]

Biological Activity and Mechanism of Action

The chroman-4-one skeleton is recognized as a "privileged structure" in medicinal chemistry
due to its recurrence in a variety of biologically active compounds.[3] Derivatives of this scaffold
have demonstrated a wide range of pharmacological activities, including anticancer, anti-
inflammatory, antimicrobial, and antioxidant properties.

Inhibition of Sirtuin 2 (SIRT2)

A significant and well-documented biological target of chroman-4-one derivatives is Sirtuin 2
(SIRT2), a member of the sirtuin family of NAD*-dependent deacetylases.[1][2] SIRT2 is
implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

The inhibitory action of chroman-4-one derivatives on SIRT2 has been shown to be both potent
and selective.[1][2][4] This inhibition leads to the hyperacetylation of a-tubulin, a key
component of microtubules. The increased acetylation of a-tubulin can disrupt microtubule
dynamics, leading to cell cycle arrest and the inhibition of tumor growth.[1] This makes
chroman-4-one derivatives, including 7-Methylchroman-4-one, promising candidates for the
development of novel anticancer agents.

Below is a diagram illustrating the signaling pathway involving SIRT2 inhibition by chroman-4-
one derivatives.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3426190/
https://pubs.acs.org/doi/10.1021/jm3005288
https://pmc.ncbi.nlm.nih.gov/articles/PMC8244469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3426190/
https://pubs.acs.org/doi/10.1021/jm3005288
https://pmc.ncbi.nlm.nih.gov/articles/PMC3426190/
https://pubs.acs.org/doi/10.1021/jm3005288
https://pubs.acs.org/doi/10.1021/jm500930h
https://pmc.ncbi.nlm.nih.gov/articles/PMC3426190/
https://www.benchchem.com/product/b099835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cellular Environment

7-Methylchroman-4-one
(or derivative)

Inhibits

Deacetylates

Acetylated

octubulin Nicotinamide

Acetylation

Co-substrate

Leads to

o-tubulin

tream Effects

Microtubule
Disruption

Cell Cycle Arrest

Results in

Tumor Growth
Inhibition

Click to download full resolution via product page

SIRT2 Inhibition by 7-Methylchroman-4-one Derivatives
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Conclusion

7-Methylchroman-4-one represents a key molecular scaffold with significant potential in drug
discovery and development. Its straightforward synthesis and the potent, selective biological
activity of its derivatives, particularly as inhibitors of SIRT2, underscore its importance for
further investigation. This guide provides a foundational understanding for researchers aiming
to explore the therapeutic applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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